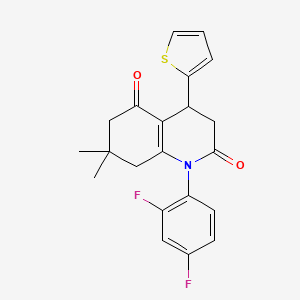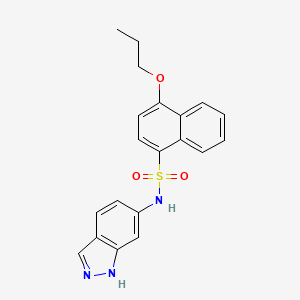
1-(2,4-difluorophenyl)-7,7-dimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a difluorophenyl group, a thiophene ring, and an octahydroquinoline core. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Octahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the octahydroquinoline core.
Introduction of the Difluorophenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the difluorophenyl group is introduced onto the octahydroquinoline core.
Attachment of the Thiophene Ring: This step involves the use of a Suzuki-Miyaura coupling reaction, where the thiophene ring is attached to the core structure using a palladium catalyst and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, reduced forms of the compound, and substituted thiophene derivatives.
Scientific Research Applications
1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-DIFLUOROPHENYL)-3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE: This compound shares the difluorophenyl and thiophene groups but has a different core structure.
7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINOLINE: Similar core structure but lacks the difluorophenyl group.
Uniqueness
1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19F2NO2S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-7,7-dimethyl-4-thiophen-2-yl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C21H19F2NO2S/c1-21(2)10-16-20(17(25)11-21)13(18-4-3-7-27-18)9-19(26)24(16)15-6-5-12(22)8-14(15)23/h3-8,13H,9-11H2,1-2H3 |
InChI Key |
HJVAGIZBGKWNIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)F)F)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-fluorophenyl)-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11495332.png)

![Pyrazol-3-one, 4-isopropyl-1,5-dimethyl-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2-dihydro-](/img/structure/B11495353.png)
![1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B11495356.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B11495362.png)
![3-(4-Chlorophenyl)-6-methylidene-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11495369.png)
![5-(aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B11495373.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11495376.png)
![N-(furan-2-ylmethyl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11495379.png)
![11-(2-chlorophenyl)-3-(4-fluorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11495382.png)
![ethyl 3,3,3-trifluoro-N-[(4-fluorophenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11495389.png)
![6-[(6-chloro-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B11495395.png)
![7-(azepan-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11495400.png)
![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11495401.png)
